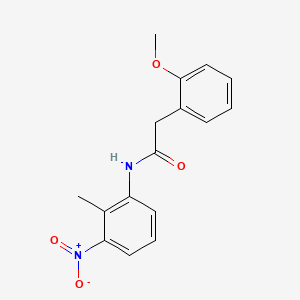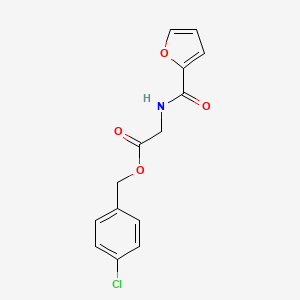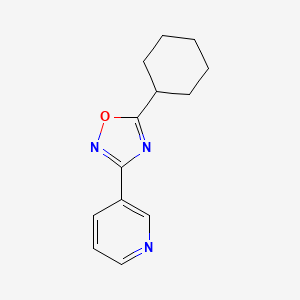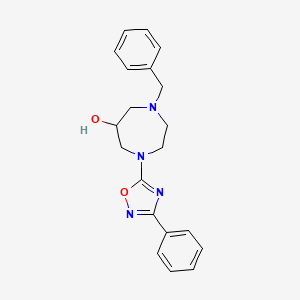
3-(4-methylbenzoyl)-4H-chromen-4-one
Übersicht
Beschreibung
3-(4-Methylbenzoyl)-4H-chromen-4-one is a coumarin derivative characterized by the presence of a 4-methylbenzoyl group attached to the chromen-4-one core. Coumarins are known for their diverse biological activities and applications in various domains, including medicinal chemistry and organic materials.
Synthesis Analysis
The synthesis of coumarin derivatives, like 3-(4-methylbenzoyl)-4H-chromen-4-one, typically involves strategies such as Friedel-Crafts acylation, Knoevenagel condensation, or Pechmann condensation. A common approach might involve the reaction of a phenol derivative with an acid chloride or an acylating agent under suitable conditions to introduce the 4-methylbenzoyl group onto the chromen-4-one scaffold (Bam & Chalifoux, 2018).
Molecular Structure Analysis
The molecular structure of coumarin derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the molecular conformation, electronic structure, and intermolecular interactions, crucial for understanding the compound's reactivity and properties (Abou et al., 2012).
Chemical Reactions and Properties
Coumarin derivatives undergo a variety of chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the functional groups present and reaction conditions. These reactions can be exploited to further modify the compound or introduce additional functional groups (Lin et al., 2017).
Physical Properties Analysis
The physical properties of 3-(4-methylbenzoyl)-4H-chromen-4-one, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The presence of the 4-methylbenzoyl group can affect the compound's crystallinity and solubility in various solvents, which is critical for its application in material science and pharmaceutical formulation (Elenkova et al., 2014).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are determined by the compound's functional groups. The electron-withdrawing effect of the 4-methylbenzoyl group can influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets (Ghorbani & Kiyani, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
3-(4-methylbenzoyl)-4H-chromen-4-one has various applications in the field of organic synthesis and chemistry. For instance, it plays a role in the synthesis of 3-benzoylquinolines, which is achieved through a simple and convenient process involving the treatment of 3-[hydroxy(2-nitroaryl)methyl]-4H-chromen-4-ones (Basavaiah, Jannapu Reddy, & Rao, 2006). Additionally, chromen-4-one derivatives, such as those derived from 3-(4-methylbenzoyl)-4H-chromen-4-one, have been synthesized through a domino intermolecular Friedel-Crafts acylation process, demonstrating their versatility in organic synthesis (Bam & Chalifoux, 2018).
Fluorescence and Metal Interaction Properties
The fluorescence properties and metal interaction of chromen-4-one derivatives, closely related to 3-(4-methylbenzoyl)-4H-chromen-4-one, have been investigated. These compounds have shown potential as fluorescent molecules with applications in analytical, environmental, and medicinal chemistry. Specifically, the presence of metals can enhance their fluorescence properties, suggesting their utility in spectrofluorometry (Gülcan et al., 2022).
Biological and Pharmacological Applications
Chromen-4-one derivatives, including 3-(4-methylbenzoyl)-4H-chromen-4-one, have been explored for their biological activities. One study demonstrated the potent enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) by chromenone derivatives, highlighting their potential in pharmacological applications (Clapham et al., 2012).
Miscellaneous Applications
Other applications of 3-(4-methylbenzoyl)-4H-chromen-4-one and its derivatives include their use in the synthesis of various heterocycles and their involvement in novel reaction pathways. For example, chromenone derivatives have been utilized in the efficient one-pot synthesis of pyrano[3,2-c]chromen-5(4H)-ones, showcasing their broad utility in chemical reactions (Fekri, Nikpassand, Pourmirzajani, & Aghazadeh, 2018).
Eigenschaften
IUPAC Name |
3-(4-methylbenzoyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-11-6-8-12(9-7-11)16(18)14-10-20-15-5-3-2-4-13(15)17(14)19/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDUKFMWNLTPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~4~-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-5-ethylpyrimidine-2,4-diamine](/img/structure/B5653239.png)
![5-(4-fluorophenyl)-2-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]propyl}-2H-tetrazole](/img/structure/B5653259.png)

![3-[(2,6-dimethylphenoxy)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5653264.png)
![1-methyl-4-(4-morpholinylsulfonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5653281.png)


![4-(2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5653304.png)
![(3aR*,6aR*)-2-(4-ethyl-5-methyl-2-pyrimidinyl)-5-(2-methoxyethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653308.png)
![(3aR*,6aR*)-2-(cyclobutylmethyl)-5-(2,4-dimethylbenzoyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5653311.png)
![2-[(4-nitrobenzyl)(propyl)amino]ethanol](/img/structure/B5653318.png)


